![molecular formula C12H13N3O4S B2732283 methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate CAS No. 1993493-28-9](/img/structure/B2732283.png)
methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide can yield related compounds . The reaction was carried out under conditions of microwave activation and convection heating at a temperature of 55 °C .Aplicaciones Científicas De Investigación
Stability and Mechanism of Degradation
The experimental anticancer agent [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid and its derivatives, including those related to methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate, have been studied for their stability and degradation mechanisms. It was found that certain structural modifications, such as the substitution of a methyl group for a methoxy group on the benzene ring, did not significantly affect the kinetics and mechanism of degradation for the parent hydrazone. These findings suggest that the stability of these compounds might be improved through N-substituted bioreversible derivatization, potentially enhancing their utility in scientific research applications (Pretzer & Repta, 1987).
Antimicrobial Applications
Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, closely related to the chemical structure of interest, has shown promising antimicrobial properties. These compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating potential for scientific research applications in the development of new antimicrobial agents (Darwish et al., 2014).
Anticancer and Radiosensitizing Properties
A study on novel sulfonamide derivatives, including structures similar to this compound, revealed their potential anticancer activity and ability to enhance the cell-killing effect of γ-radiation. These findings highlight the significance of such compounds in scientific research, particularly in the development of new treatments for cancer (Ghorab et al., 2015).
SULFATCFH Compounds as Molecular Switches
Novel Sulfonamide-Tricyanofuran-Hydrazone (SULFATCFH) disperse dyes, which contain a sulfa drug nucleus and a hydrazone recognition moiety, have been synthesized. These compounds exhibit pronounced solvatochromic behavior in various organic solvents due to intramolecular charge transfer. Such materials could be useful in scientific research for developing molecular switches and sensors based on solvatochromism and pH-responsiveness (Khattab, 2018).
Propiedades
IUPAC Name |
methyl 2-[(Z)-C-cyano-N-(4-methylanilino)carbonimidoyl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-9-3-5-10(6-4-9)14-15-11(7-13)20(17,18)8-12(16)19-2/h3-6,14H,8H2,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXBBWKYVORBIF-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)S(=O)(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C#N)\S(=O)(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

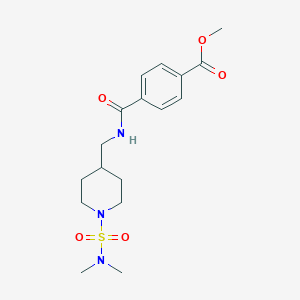
![N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2732202.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2732205.png)
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2732209.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-isopropylphenyl)amino)formamide](/img/structure/B2732212.png)
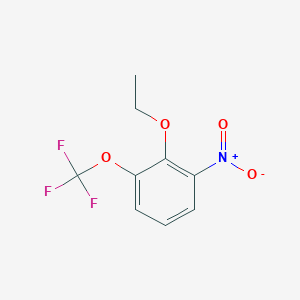
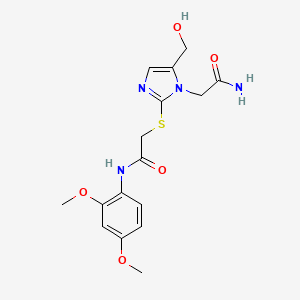
![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2732216.png)
![N-(tert-butyl)-6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2732219.png)
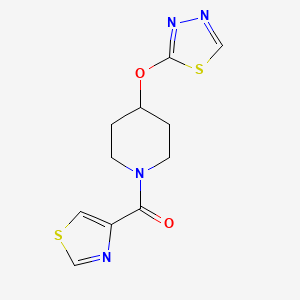
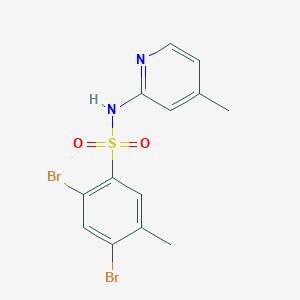
![N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2732222.png)